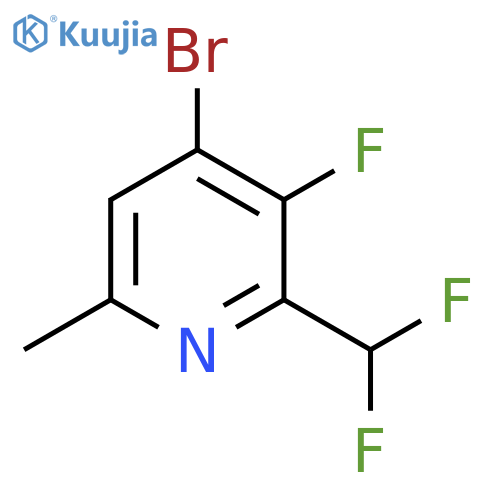Cas no 1805395-46-3 (4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine)

1805395-46-3 structure
商品名:4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine
CAS番号:1805395-46-3
MF:C7H5BrF3N
メガワット:240.020511388779
CID:4859400
4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine
-
- インチ: 1S/C7H5BrF3N/c1-3-2-4(8)5(9)6(12-3)7(10)11/h2,7H,1H3
- InChIKey: ORHVLYKEUPDLCA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)N=C(C(F)F)C=1F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 156
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 12.9
4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062126-1g |
4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine |
1805395-46-3 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Ping Tong Food Funct., 2020,11, 628-639
1805395-46-3 (4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine) 関連製品
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
